Erythritol anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2R)-oxiran-2-yl]oxirane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVKAOQEXOYFY-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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DSSTOX Substance ID |
DTXSID9020455, DTXSID801031195 | |
| Record name | dl-Diepoxybutane | |
| Source | EPA DSSTox | |
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| Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Flash Point |
114 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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CAS No. |
298-18-0, 30419-67-1, 564-00-1 | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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| Record name | (2R,2′R)-2,2′-Bioxirane | |
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| Record name | rel-(2R,2′R)-2,2′-Bioxirane | |
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| Record name | (+-)-1,2:3,4-Diepoxybutane | |
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| Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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| Record name | D-Diepoxybutane | |
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| Record name | dl-Diepoxybutane | |
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| Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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| Record name | 1,2,3,4-diepoxybutane | |
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| Record name | 2,2'-Bioxirane, (2R,2'R) | |
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| Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |
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| Record name | DIEPOXYBUTANE, (2R,3R)- | |
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| Record name | DIEPOXYBUTANE, (R*,R*)-(±)- | |
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Melting Point |
39 °F (NTP, 1992) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Synthetic Methodologies for Erythritol Anhydride
Dehydration Pathways from Erythritol (B158007) Precursors
While the direct, single-step acid-catalyzed dehydration of erythritol typically yields 1,4-anhydroerythritol (cis-3,4-dihydroxytetrahydrofuran), google.comresearchgate.netorgsyn.org which is a mono-anhydride, a multi-step approach originating from erythritol has been developed for the synthesis of meso-1,2:3,4-diepoxybutane.
Acid-Catalyzed Dehydration Routes
The synthesis of meso-1,2:3,4-diepoxybutane from meso-erythritol involves a two-step process. Initially, meso-erythritol is converted into its 1,4-bismethanesulfonate derivative. This intermediate then undergoes base-catalyzed cyclization to form the desired diepoxide. For instance, (S,S)-1,2,3,4-diepoxybutane, a stereoisomer of erythritol anhydride (B1165640), can be synthesized from L-threitol 1,4-bismethanesulfonate, which is itself derived from 2,3-O-isopropylidene-L-threitol, a precursor related to erythritol. researchgate.netacs.orgmdpi.com The cyclization step involves treating the bismethanesulfonate with a strong base, such as potassium hydroxide (B78521), in a solvent like diethyl ether, leading to the formation of the diepoxide. researchgate.net
Thermal Dehydration Processes
Thermal treatment of erythritol at elevated temperatures has been reported to induce dehydration reactions. However, the primary and initial product identified from such thermal processes is typically 1,4-anhydroerythritol. aacrjournals.org Further thermal degradation of erythritol can lead to the formation of various carbonyl compounds. aacrjournals.org While the formation of "meso-erythritol anhydride crystals" has been noted during the cooling of frozen meso-erythritol solutions at approximately -40°C, this observation relates to crystallization behavior rather than a direct, high-temperature synthetic pathway for the diepoxide. researchgate.net
Synthesis from Halogenated Butanediol (B1596017) Derivatives
The formation of erythritol anhydride via cyclization of halogenated butanediol derivatives represents a significant synthetic route.
Routes via Erythrityl Chlorohydrin
The term "erythrityl chlorohydrin" generally refers to chlorinated derivatives of erythritol. While the outline specifies routes via this precursor, direct, well-defined synthetic pathways to this compound (meso-1,2:3,4-diepoxybutane) from a specific C4 erythritol chlorohydrin are not extensively detailed in the readily available scientific literature. However, the underlying principle of converting halohydrins to epoxides through dehydrohalogenation is a well-established chemical transformation.
Routes via 1,4-Dichloro-2,3-butanediol
A more clearly defined and established route involves the base-catalyzed cyclization of 1,4-dichloro-2,3-butanediol (CID 102809) to produce meso-1,2:3,4-diepoxybutane. researchgate.net This reaction typically proceeds by treating the dichlorinated diol with a strong base, which facilitates the intramolecular displacement of chloride ions by the hydroxyl groups, leading to the formation of the two epoxide rings.
Synthesis from Unsaturated Butene Derivatives
The epoxidation of unsaturated butene derivatives offers a direct pathway to this compound. Meso-1,2:3,4-diepoxybutane can be synthesized through the reaction of 1,3-butadiene (B125203) (CID 7904) with oxygen in the presence of a catalyst. ontosight.ai The metabolic processes involving 1,3-butadiene also lead to the formation of all three optical isomers of 1,2:3,4-diepoxybutane, highlighting butadiene as a key precursor. acs.orgmdpi.comamazonaws.com Furthermore, the general principle of epoxidation using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), has been demonstrated in the synthesis of related diepoxides, like (±)-2-methyl-1,2,3,4-diepoxybutane from isoprene.
Pathways from Epoxybutenes (e.g., 3,4-epoxy-1-butene)
3,4-Epoxy-1-butene (also known as butadiene monoepoxide) serves as a precursor for the synthesis of 1,2:3,4-diepoxybutane, particularly the meso-form. epa.gov This synthesis involves a second epoxidation step on the remaining double bond of 3,4-epoxy-1-butene. In biological contexts, the metabolic activation of 1,3-butadiene involves epoxidation reactions, where 3,4-epoxy-1-butene is formed first, followed by a second oxidation to yield both d,l- and meso-1,2:3,4-diepoxybutane. acs.orgresearchgate.netaacrjournals.orgnih.govacs.orgnih.gov This process highlights the feasibility of converting a mono-epoxide into a diepoxide.
Routes from Dibromobutene Derivatives (e.g., 1,4-dibromo-2-butene)
The d,l-form of this compound can be synthesized from 1,4-dibromo-2-butene (B147587). epa.gov Synthetic schemes for diepoxybutane isomers often utilize alkaline-assisted cyclization of 1,4-dihalo-2,3-butanediols. epa.gov This typically involves a two-step process: initially, the dihydroxylation of 1,4-dibromo-2-butene to form 1,4-dibromo-2,3-butanediol, followed by an intramolecular cyclization (double dehydrohalogenation) under basic conditions to yield the diepoxide. epa.gov For example, 1,4-dichloro-2,3-butanediol can be refluxed in tetrahydrofuran (B95107) with sodium hydroxide to produce diepoxybutane. epa.gov
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, considering factors like raw material and solvent selection, energy consumption, and waste reduction. carloerbareagents.com
Biocatalytic Routes and Enzyme Engineering
Biocatalytic routes offer a promising avenue for the greener synthesis of this compound. Specifically, the exploration of engineered enzymes, such as epoxide hydrolases (EHs), could significantly reduce the reliance on harsh acids typically used in traditional chemical synthesis methods for this compound. vulcanchem.com While epoxide hydrolases are known for catalyzing the hydrolysis of epoxides to vicinal diols, their application in the synthesis of epoxides or in a multi-step process for this compound production represents an area of active research for developing more environmentally benign processes. researchgate.netox.ac.uknih.gov Enzyme engineering plays a crucial role in tailoring these biocatalysts for specific reactions, enhancing their efficiency and selectivity. nih.gov Although much of the current biocatalysis research around erythritol focuses on its fermentative production as a sugar alcohol, the principles of enzyme engineering are transferable to the synthesis of its anhydride. acs.org
Sustainable Solvent and Reagent Selection
The selection of sustainable solvents and reagents is a cornerstone of green chemistry. Replacing volatile organic compounds (VOCs) and toxic reagents with greener alternatives can significantly reduce the environmental footprint of chemical processes. Common green solvents include water, ethanol, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). carloerbareagents.com Deep eutectic solvents (DES) are also emerging as sustainable alternatives. consensus.app While direct examples for this compound synthesis using these specific green solvents are limited in the provided literature, the general trend in sustainable chemistry points towards their adoption. For instance, in the synthesis of erythritol bis(carbonate), a related erythritol derivative, the use of dimethyl carbonate as both a solvent and a reagent, coupled with catalyst recycling, demonstrates a successful application of sustainable practices. researchgate.net The use of hydrogen peroxide as an oxidant in certain epoxidation reactions, as seen in pathways from dihydroxybutenes, is also considered a greener reagent due to its benign byproduct (water).
Chemical Reactivity and Transformation Pathways of Erythritol Anhydride
Ring-Opening Reactions of Epoxy Moieties
The presence of two strained epoxy rings in erythritol (B158007) anhydride (B1165640) makes it highly susceptible to ring-opening reactions. These reactions typically proceed via nucleophilic attack on the carbon atoms of the epoxy ring, leading to the cleavage of the carbon-oxygen bond and the formation of new functional groups. nih.gov
A common example of such reactivity is its hydrolysis in water, which results in the formation of erythritol. drugfuture.com Beyond water, erythritol anhydride readily reacts with a variety of nucleophiles, including alcohols, amines, and phenols. nih.gov This characteristic reactivity allows for the chemical modification of this compound, enabling its incorporation into diverse molecular architectures and polymeric structures. nih.gov
Polymerization and Copolymerization Reactions
The bifunctional nature of this compound, attributed to its two epoxy groups, positions it as a versatile monomer for various polymerization and copolymerization processes. These reactions are fundamental to its utility in material science, particularly in the creation of polymers and resins with tailored properties. drugfuture.comnih.gov
Formation of Cross-Linked Polymers
This compound is employed in the curing of polymers and in the crosslinking of textile fibers. drugfuture.com Its diepoxide structure facilitates the formation of three-dimensional cross-linked networks. In these processes, the epoxy rings react with suitable curing agents, leading to the development of a rigid, interconnected polymeric material. The crosslinking mechanism significantly enhances the thermal resistance, chemical stability, and mechanical strength of the resulting polymers. researchgate.net
Synthesis of Epoxy Resins
This compound functions as a component in the synthesis of epoxy resins. drugfuture.com Anhydride-cured epoxy resins are well-regarded for their excellent electrical resistance and find applications in demanding sectors, including fiber-reinforced composites and the encapsulation of electronic components. epo.orgtri-iso.com As a diepoxide, this compound can participate in the crosslinking reactions characteristic of epoxy resin systems, contributing to the formation of their robust network structures. epo.orgtri-iso.comacs.org
Copolymerization with Anhydrides (e.g., Maleic Anhydride)
The epoxy groups of this compound are reactive with various anhydride compounds, which can act as curing agents in polymerization processes. This reactivity leads to the formation of polymeric networks, a type of ring-opening copolymerization. In anhydride-cured epoxy systems, the anhydride reacts with the epoxide, forming ester linkages and a cross-linked polymer. epo.orgtri-iso.com While specific detailed research findings on the copolymerization of this compound with maleic anhydride as comonomers in a chain-growth polymerization are not extensively detailed in the available literature, the general principle of epoxide-anhydride reactions for polymer formation is well-established. epo.orgtri-iso.com
Conversion to Other C4 Platform Chemicals
This compound and its dehydrated derivative, 1,4-anhydroerythritol, are recognized as promising bio-based C4 platform chemicals. researchgate.netacs.orgnih.gov Their conversion pathways are crucial for the sustainable production of various valuable C4 compounds, which are traditionally derived from petrochemical feedstocks. acs.orgresearchgate.net
Hydrodeoxygenation Reactions
Hydrodeoxygenation (HDO) is a significant chemical process for transforming oxygen-rich compounds, particularly those derived from biomass, into valuable chemicals by replacing carbon-oxygen (C-O) bonds with carbon-hydrogen (C-H) bonds. This reaction typically necessitates the use of reducing agents, with molecular hydrogen (H2) being a preferred choice due to its cost-effectiveness, atom efficiency, and availability from renewable sources. acs.orgnih.gov
Erythritol and its dehydrated form, 1,4-anhydroerythritol, serve as effective substrates for HDO reactions. acs.orgnih.gov These reactions can yield important C4 platform chemicals such as 1,4-butanediol (B3395766) (BDO) and tetrahydrofuran (B95107) (THF). researchgate.netacs.orgresearchgate.netuprm.edu For instance, 1,4-anhydroerythritol can be efficiently converted to 1,4-butanediol with high selectivity and conversion using specific catalytic systems. researchgate.net Research indicates that a physical mixture of ReOx-Au/CeO2 and carbon-supported rhenium catalysts can achieve approximately 90% yield of 1,4-butanediol from 1,4-anhydroerythritol at relatively low reaction temperatures (e.g., 413 K). researchgate.net Furthermore, supported palladium and rhenium oxide species have been reported as effective heterogeneous catalysts for the selective hydrodeoxygenation of 1,4-anhydroerythritol to tetrahydrofuran. uprm.edu These findings underscore the considerable potential of this compound and its derivatives as renewable feedstocks for the production of commercially significant C4 chemicals. acs.org
Advanced Spectroscopic and Analytical Characterization of Erythritol Anhydride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For erythritol (B158007) anhydride (B1165640), both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are instrumental in characterizing its epoxide functionalities.
Proton NMR (¹H NMR) Analysis of Epoxy Protons
Proton NMR (¹H NMR) spectroscopy provides detailed information on the chemical environment of hydrogen atoms within erythritol anhydride. The protons directly attached to the epoxide rings, often referred to as epoxy protons, exhibit characteristic chemical shifts that confirm the presence and nature of these strained cyclic ether structures. For 1,2:3,4-diepoxybutane, ¹H NMR spectra reveal signals typically in the range of 2.5 to 3.0 ppm, indicative of protons on epoxide carbons orgsyn.orgchemicalbook.com.
Specific ¹H NMR data for 1,3-butadiene (B125203) diepoxide (a common name for 1,2:3,4-diepoxybutane) in CDCl₃ solvent show distinct chemical shifts for the epoxy protons. For instance, reported values include signals at approximately 2.86 ppm, 2.83 ppm, and 2.734 ppm, representing different proton environments within the molecule chemicalbook.com. Another study on a highly pure sample of 1,2:3,4-diepoxybutane in CDCl₃ reported signals at 2.56 ppm (multiplet, 2H) and 2.68 ppm (multiplet, 4H), further illustrating the complex spin systems arising from the epoxide protons orgsyn.org. These variations can be attributed to the different stereoisomers (meso-, D-, L-) of 1,2:3,4-diepoxybutane, each possessing unique proton environments.
Table 1: Representative ¹H NMR Chemical Shifts for this compound (1,2:3,4-Diepoxybutane)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Reference |
| CDCl₃ | 2.86, 2.83, 2.734 | - | - | chemicalbook.com |
| CDCl₃ | 2.56, 2.68 | m, m | 2H, 4H | orgsyn.org |
| CDCl₃ | 2.67-2.99 | - | - | chemicalbook.com |
Carbon-13 NMR (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information by revealing the chemical environment of carbon atoms. The carbons within the epoxide rings of this compound exhibit characteristic chemical shifts that are distinct from those of other carbon types. For 1,2:3,4-diepoxybutane, ¹³C NMR data obtained from a highly pure sample in CDCl₃ show signals at 44.4 ppm and 51.0 ppm orgsyn.org. These shifts are typical for carbons in strained epoxide rings, confirming the integrity of the diepoxide structure. Beyond structural confirmation, solid-state ¹³C NMR has been applied to analyze the structures and stabilities of clathrate hydrates containing 1,2,3,4-diepoxybutane, demonstrating its utility in studying the compound's interactions in different matrices acs.org.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound (1,2:3,4-Diepoxybutane)
| Solvent | Chemical Shift (δ, ppm) | Reference |
| CDCl₃ | 44.4, 51.0 | orgsyn.org |
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) techniques are indispensable for determining the molecular weight, elemental composition, and structural fragments of this compound, thereby confirming its identity and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is commonly utilized for the instrumental analysis of 1,3-butadiene and its transformation products, including 1,2,3,4-diepoxybutane researchgate.net.
A sensitive GC-MS method has been developed for determining 1,2:3,4-diepoxybutane in workplace air samples. This method involves passing air through an activated carbon sorbent tube, followed by desorption with a dichloromethane-methanol mixture (95:5, v/v) and subsequent GC-MS analysis nih.govlodz.pl. The method demonstrated linearity with a correlation coefficient (r) of 0.999 in the concentration range of 0.09–2.06 μg/ml, which corresponds to 5–114 μg/m³ for an 18 L air sample nih.gov. The limit of detection (LOD) for this method was established at 9.89 ng/ml, and the limit of quantification (LOQ) at 29.67 ng/ml, highlighting its precision and accuracy for environmental monitoring nih.gov. Mass spectral databases, such as NIST and Wiley, contain fragmentation patterns for butadiene dioxide (meso-form), aiding in the definitive identification of the compound nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are particularly valuable for analyzing less volatile or thermally labile compounds, as well as for the detection and quantification of this compound and its adducts in complex biological matrices. LC-MS/MS, especially in its nano-UPLC-MS/MS configuration, has been extensively applied for the molecular dosimetry of 1,2:3,4-diepoxybutane (DEB) in biological systems.
One significant application is the analysis of N,N-(2,3-dihydroxy-1,4-butadiyl)valine (pyr-Val), a specific hemoglobin adduct formed by DEB nih.govdiva-portal.orgoup.comresearchgate.netoup.com. This adduct serves as a biomarker for DEB exposure. Nano-UPLC-MS/MS has demonstrated enhanced sensitivity for pyr-Val detection, achieving a limit of detection of 1 fmol and a limit of quantitation of 4 fmol on column, enabling the detection of DEB formation at very low exposure levels in animal models and humans nih.govoup.com.
Furthermore, High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI⁺-MS/MS) assays are crucial for quantifying DEB-induced DNA-DNA cross-links, such as 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD) and 1-(guan-7-yl)-4-(aden-1-yl)-2,3-butanediol (N7G-N1A-BD) mdpi.comaacrjournals.org. These methods are vital for molecular dosimetry studies in tissues, revealing insights into the extent of DEB-DNA adduct formation and its implications aacrjournals.org. HPLC-ESI⁺-MS/MS has also been used to identify 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol conjugates, which are indicative of DNA-protein cross-linking induced by DEB acs.org.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of this compound, aiding in its identification and structural characterization.
IR spectroscopy for 1,2:3,4-diepoxybutane (2,2'-Bioxirane) shows characteristic absorption bands corresponding to its functional groups. Key vibrational modes include those associated with the epoxide C-O stretch and C-H stretches within the ring. Both condensed phase and vapor phase IR spectra are available for 1,2:3,4-diepoxybutane, providing comprehensive vibrational data nih.govnist.gov.
Raman spectroscopy, which measures inelastic scattering of light, offers additional insights into molecular vibrations. For 1,2:3,4-diepoxybutane, Raman spectra have been recorded, complementing the IR data for a complete vibrational analysis chemicalbook.comnih.gov. This technique has also been applied in studies characterizing the crystal structures of clathrate hydrates containing 1,2,3,4-diepoxybutane, where it helps in understanding the molecular interactions and arrangements within these host-guest systems researchgate.net. The combination of IR and Raman spectroscopy allows for a thorough vibrational analysis, providing a spectroscopic fingerprint unique to this compound.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful analytical technique employed to elucidate the crystalline structure of compounds, providing insights into their atomic and molecular arrangement within a crystal lattice. For this compound, also known as 1,2:3,4-Dianhydroerythritol or meso-Diepoxybutane, XRD studies have been utilized to confirm its molecular configuration. unamur.benih.govresearchgate.net
Detailed crystallographic data, such as specific unit cell parameters (e.g., lattice constants a, b, c, and angles α, β, γ) and the assigned space group for this compound (PubChem CID 233706), are not extensively detailed within the scope of the provided search results. However, X-ray crystallography has been instrumental in confirming the bicyclic configuration of this compound. unamur.be
While some studies discuss the powder X-ray diffraction analysis of meso-erythritol and the formation of crystalline phases referred to as "meso-erythritol anhydride crystals" under specific freeze-drying conditions, these findings primarily pertain to the crystallization behavior of the sugar alcohol erythritol (PubChem CID 222285) rather than providing comprehensive crystallographic data for the distinct chemical compound this compound (1,2:3,4-Dianhydroerythritol). vulcanchem.comnih.govnih.gov For instance, diffraction peaks at approximately 15°, 19°, 20°, 26.5°, 28°, and 30° have been observed during the crystallization of meso-erythritol solutions. vulcanchem.comnih.gov
The application of X-ray diffraction confirms the solid-state structural characteristics of this compound, contributing to a fundamental understanding of its molecular architecture. Further detailed single-crystal XRD analyses would provide the precise atomic coordinates, bond lengths, and angles necessary for a complete characterization of its crystalline form.
Computational Chemistry and Theoretical Studies of Erythritol Anhydride
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of erythritol (B158007) anhydride (B1165640) (1,2,3,4-diepoxybutane, DEB) and its derivatives. DFT methods are widely utilized to calculate the electronic structure of atoms, molecules, and solids, providing a quantitative understanding of material properties derived from fundamental quantum mechanics. northwestern.eduwikipedia.orgdtic.milscispace.com
Studies involving 1,2,3,4-diepoxybutane have leveraged DFT to perform geometry optimization, vibrational frequency analysis, and solvation energy corrections. nih.gov For instance, Kohn-Sham density-functional calculations, often employing hybrid exchange functionals such as B3LYP, have been implemented in computational chemistry software to analyze these properties. nih.govresearcher.life These calculations contribute to understanding the fundamental electronic distribution within the molecule, which dictates its chemical behavior and interactions. scispace.comscielo.org.mx
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations represent a computational method that analyzes the physical movements of atoms and molecules over time, offering a dynamic view of a system's evolution. nih.govwustl.eduwikipedia.org This approach is valuable for studying conformational changes and dynamics in various chemical and biological systems. nih.govresearchmap.jpnih.govbiorxiv.orgbiorxiv.org
While detailed specific studies focusing solely on the conformational analysis of erythritol anhydride (meso-diepoxybutane) via MD simulations are not extensively documented in the provided literature, the technique has been broadly applied to diepoxybutane within the context of its presence in biological tissues. researchgate.net This suggests that MD simulations can be, and likely have been, utilized to explore the conformational landscape of diepoxybutane, which is crucial for understanding its interactions with other molecules, such as DNA. Conformational analysis aids in identifying stable molecular shapes and their interconversion pathways, thereby influencing reactivity and biological activity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a critical role in elucidating the intricate reaction mechanisms involving this compound (1,2:3,4-diepoxybutane, DEB). These methods provide insights into reaction pathways, transition states, and the energetics of chemical transformations that are challenging to probe experimentally. mdpi.comscielo.brnih.gov
One significant area of study involves the nonenzymatic hydrolysis of DEB. Computational chemistry methods have been employed to propose various schemes for this reaction mechanism, investigating the kinetics of epoxide ring hydrolysis across a range of pH and temperatures, including the catalytic effects of ionic species. researchgate.net
Furthermore, computational studies have been crucial in understanding the reactions of DEB with biomolecules, particularly DNA. For example, the alkylating reactions of DEB with adenine (B156593) and cytosine, and its interaction with DNA fragments, have been computed. researchgate.net It has been proposed that DEB can alkylate the N-1 position of adenine in DNA, leading to adducts that undergo intramolecular nucleophilic substitution and rearrangement. nih.gov The ability of DEB to form interstrand cross-links with DNA through two alkylating reactions has also been investigated computationally, distinguishing its behavior from other related epoxides. researchgate.net These computational insights are vital for understanding the genotoxic potential of DEB.
Prediction of Reactivity and Selectivity
Computational methods are powerful tools for predicting and explaining the reactivity and selectivity of chemical compounds. For this compound (meso-diepoxybutane) and its isomers, quantum chemical calculations have been used to outline structure-reactivity relationships, particularly concerning their enantioselective reactivity towards nucleic acids. oup.com
Studies have observed that meso-diepoxybutane is preferentially hydrolyzed in human liver microsomes, an experimental finding that computational models can aim to predict and explain by analyzing transition states and reaction energetics. iarc.fr Computational analyses have also shed light on the differential mutagenicity of DEB compared to other butadiene epoxides. For instance, while there might be small differences in activation energy for the alkylation reactions of DEB and 1,2-epoxy-3,4-butene (EB), computational findings suggest that DEB's significantly higher mutagenicity (approximately 100-fold) is likely due to its capacity for interstrand DNA cross-linking through two alkylating reactions, a capability not shared by EB. researchgate.net Moreover, DEB's ability to cross-link with multiple DNA sequences in the major groove, as opposed to fewer in the minor groove, increases the opportunity for DNA interstrand cross-linking, which may explain the observed base selection in DEB-induced mutations. researchgate.net These computational predictions provide a deeper understanding of the molecular basis of its biological activity.
Applications of Erythritol Anhydride As a Chemical Intermediate
Role in Polymer Science and Materials Chemistry
Erythritol (B158007) anhydride (B1165640) is utilized in the development and modification of polymeric materials, primarily through its functions as a curing agent and a precursor for other reactive monomers.
Erythritol anhydride is directly employed as a curing agent for various polymer systems. nih.gov In the broader context of polymer chemistry, anhydride compounds are commonly used as hardeners in epoxy resin systems, contributing to properties such as excellent electrical characteristics, good thermal stability, and chemical resistance.
A notable derivative of this compound (specifically, 2,2'-bioxirane) is erythritol dicarbonate (B1257347) (BDC), also referred to as [4,4'-bi(1,3-dioxolane)]-2,2'-dione. This highly reactive compound is crucial for the solvent- and isocyanate-free tailoring and melt-processing of bio-based polyhydroxyurethane (PHU) materials. The high reactivity of BDC is essential for producing high molar mass linear PHU thermoplastics through melt-phase polyaddition with aliphatic diamines. This process allows for the incorporation of erythritol units into the polyurethane backbone without the need for protective groups, offering a versatile route for fabricating unconventional bio-based polyurethanes.
This compound is also used as a crosslinking agent for textile fibers. nih.gov Crosslinking agents are vital in textile finishing to impart desirable properties such as wrinkle resistance and improved wash resistance. In general, polycarboxylic acids can form cyclic anhydride intermediates on cotton fabric, which then react with cellulose (B213188) through esterification, leading to crosslinking. The direct application of this compound in this capacity highlights its utility in enhancing the durability and performance of textile materials. nih.gov
While erythritol (the sugar alcohol) is a well-established polyol used in the polycondensation reactions for synthesizing polyesters with dicarboxylic acids, this compound (2,2'-bioxirane) serves as a key precursor for advanced polymer types. As mentioned, it is a starting material for the synthesis of erythritol dicarbonate (BDC). BDC, in turn, is a highly reactive intermediate that facilitates the production of bio-based polyhydroxyurethane (PHU) thermoplastics. Polyurethanes are a significant class of polymers with diverse applications, and the use of this compound-derived BDC offers a sustainable and isocyanate-free pathway for their synthesis.
Crosslinking Agents for Textile Fibers
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
This compound is recognized as a chemical intermediate in the synthesis of various fine chemicals and pharmaceutical intermediates. nih.gov Its epoxide structure provides reactive sites for further chemical transformations. A prominent example of its role in fine chemical synthesis is its use as 2,2'-bioxirane (B75706) for the production of erythritol dicarbonate (BDC). BDC itself is a highly reactive intermediate crucial for the development of bio-based polyhydroxyurethanes, demonstrating a specific pathway where this compound contributes to the synthesis of complex chemical structures.
The broader category of erythritol (the sugar alcohol) is widely applied in organic synthesis and biochemical studies, and as a pharmaceutical intermediate. metabolomicsworkbench.org However, for this compound (the diepoxide), its direct utility as a reactive building block for more complex molecules, such as BDC, underscores its importance in specialized chemical synthesis.
Mechanisms of Formation of Erythritol Anhydride Beyond Intentional Synthesis
Thermal Degradation and Dehydration of Erythritol (B158007)
Erythritol is known to undergo degradation and dehydration reactions when subjected to elevated temperatures, particularly in the presence of air or catalysts. This process leads to the loss of water molecules from the erythritol structure, resulting in the formation of cyclic ether compounds, including erythritol anhydride (B1165640).
Research indicates that erythritol undergoes oxidation and dehydration reactions when heated under air, leading to the formation of carbonyl compounds and conjugated double bonds mdpi.com. The primary product of erythritol dehydration at high temperatures is identified as 1,4-anhydroerythritol (1,4-AHERY), which is cis-3,4-tetrahydrofurandiol mdpi.comrsc.org. This dehydration can be catalyzed by strong Brønsted acids, such as mineral acids and ion-exchange resins acs.org.
The mechanism of polyol dehydration can involve intramolecular SN2 substitution processes, where a hydroxyl group is protonated, and an oxygen atom attacks a carbon, leading to the elimination of a water molecule and the production of a cyclic ether rsc.orgresearchgate.net. Intermolecular dehydration can also occur, yielding carbonyl compounds via a carbocation intermediate (SN1 mechanism) mdpi.comresearchgate.net. The rate of dehydration is influenced by factors such as oxygen concentration, temperature, and heating time mdpi.com. For instance, studies have shown that increasing the temperature generally accelerates the reaction rate, and the degradation of erythritol is dependent on oxygen concentration mdpi.com.
In Situ Formation during Crystallization Processes (e.g., Freeze-Drying)
Erythritol anhydride can also form in situ during crystallization processes, most notably during freeze-drying. This phenomenon is particularly relevant in pharmaceutical and food industries where freeze-drying is a common preservation method.
During the freeze-drying process, meso-erythritol has been observed to crystallize as a stable-form anhydride jst.go.jp. The propensity of meso-erythritol to crystallize from frozen aqueous solutions highlights its potential as a crystalline bulking agent in freeze-dried formulations jst.go.jp. The specific conditions of cooling significantly influence the crystallization process. For example, cooling frozen meso-erythritol solutions to temperatures below their glass transition temperature (Tg', approximately -59.7°C) promotes the formation of a greater number of nuclei in the highly concentrated solute phase nih.govresearchgate.net. Subsequent growth of multiple meso-erythritol anhydride crystals occurs around -40°C, which contributes to the powder-like fine surface texture of the dried solids nih.govresearchgate.net. In contrast, a slower shelf-ramp cooling process down to -40°C can induce extensive growth of solute crystals from a smaller number of nuclei, resulting in different macroscopic patterns in the dried solids nih.gov.
The table below summarizes the observed crystallization behavior of meso-erythritol during freeze-drying under different cooling conditions:
| Cooling Method | Nucleation Density | Crystal Growth Characteristics | Resulting Solid Texture |
| Below Tg' (e.g., liquid nitrogen) | Greater number of nuclei | Growth of multiple meso-erythritol anhydride crystals at ~-40°C | Powder-like fine surface texture nih.govresearchgate.net |
| Shelf-ramp cooling | Smaller number of nuclei | Extensive growth of solute crystals | Scale-like patterns nih.gov |
This in situ formation is a critical consideration for controlling the physical properties and stability of freeze-dried products containing erythritol.
Environmental or Industrial Byproduct Formation
This compound can arise as a byproduct in various industrial and environmental contexts, often stemming from the degradation or processing of erythritol or related chemical precursors. Its presence as an industrial byproduct is indicated by its listing as a "product group discharge subject to effluent limitations and standards for organic chemicals" epa.gov. This suggests that it can be found in industrial waste streams.
Furthermore, this compound (also known by synonyms such as meso-1,2:3,4-diepoxybutane and 1,2:3,4-dianhydroerythritol) has been identified as a potential environmental contaminant among epoxides epa.gov. While the specific mechanisms of its environmental formation beyond general degradation are not extensively detailed, its classification as such implies its potential release into the environment through industrial activities or as a result of chemical transformations of other substances. The industrial production of erythritol itself, typically via fermentation, yields a culture solution containing various impurities and by-products, although this compound is not explicitly listed as a direct byproduct of the fermentation process in the provided information google.com. However, the thermal and dehydration mechanisms discussed in Section 7.1 could lead to its formation if erythritol or other polyols are subjected to high-temperature processing or storage conditions within industrial settings.
Future Directions in Erythritol Anhydride Research
Development of Novel and Efficient Synthetic Routes
The current landscape of erythritol (B158007) anhydride (B1165640) synthesis presents opportunities for significant advancement, particularly in terms of efficiency, sustainability, and scalability. While 1,2:3,4-diepoxybutane (DEB) can be metabolically derived from 1,3-butadiene (B125203), a known industrial chemical acs.orgnih.gov, direct synthetic routes for the meso isomer, erythritol anhydride, are less extensively detailed in the context of bio-based production. One reported laboratory synthesis for (S,S)-1,2,3,4-Diepoxybutane involves the reaction of L-threitol 1,4-bismethanesulfonate with potassium hydroxide (B78521) orgsyn.org.
Future research should prioritize the development of novel and efficient synthetic routes that leverage renewable feedstocks, aligning with principles of green chemistry. This could involve:
Bio-based Conversion : Investigating enzymatic or microbial pathways for direct conversion of erythritol or other readily available bio-based polyols into this compound, potentially mimicking or improving upon natural metabolic processes. This would build on the established large-scale fermentation production of erythritol itself wikipedia.org.
Catalytic Dehydration : Exploring highly selective catalytic dehydration methods of erythritol or its derivatives to yield the diepoxide, minimizing byproduct formation and energy consumption.
Flow Chemistry : Implementing continuous flow chemistry approaches to enable safer, more controlled, and scalable production of this compound, especially given its high reactivity and polymerizable nature wikipedia.org.
Detailed research findings on specific yields or conditions for novel synthetic routes are currently limited in the public domain for this compound itself, but this remains a critical area for future investigation.
Exploration of New Chemical Transformations and Derivatizations
This compound, as a diepoxide, is inherently reactive due to the ring strain within its epoxide functionalities wikipedia.org. This reactivity makes it a versatile intermediate for a wide array of chemical transformations and derivatizations. A notable transformation is its reaction with carbon dioxide to yield erythritol dicarbonate (B1257347) (PubChem CID: 16219302), a key intermediate for polyhydroxyurethane (PHU) synthesis osti.govnih.gov. This reaction represents a significant pathway for incorporating bio-based components into advanced materials.
Future research should focus on diversifying the chemical transformations of this compound to create new functional molecules and polymers. Key areas include:
Nucleophilic Ring-Opening Reactions : Systematically exploring ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols, carboxylic acids) to synthesize a diverse library of polyfunctionalized derivatives. The dual epoxide groups allow for the formation of linear polymers, cross-linked networks, or specific bifunctional molecules depending on the stoichiometry and nature of the nucleophile.
Copolymerization : Investigating its copolymerization with other monomers, beyond CO2, to create novel polymer architectures with tailored properties.
Click Chemistry Analogues : Developing "click-type" reactions involving the epoxide rings for efficient and robust functionalization, enabling facile conjugation to biomolecules or surface modification.
Table 1: Key Chemical Transformations of this compound (Illustrative)
| Transformation Type | Reactant Example | Product Class | Potential Application |
| Ring-opening with CO2 | Carbon Dioxide | Dicarbonates | Polyhydroxyurethanes (PHUs) osti.gov |
| Ring-opening with Amines | Diamines | Poly(amino alcohols) | Cross-linkers, specialty polymers |
| Ring-opening with Alcohols | Diols | Polyethers, polyesters | Bio-based resins |
| Polymerization | (Self-) | Polyepoxides | Resins, coatings |
(Note: This table is illustrative of potential future research directions based on the known reactivity of epoxides and the specific example of dicarbonate formation. Quantitative data would be included here if available from future research.)
Advanced Materials Development from this compound Precursors
The bio-based nature of erythritol and its potential as a precursor for this compound positions the latter as a promising building block for sustainable advanced materials. A significant application already identified is its role in the synthesis of polyhydroxyurethanes (PHUs) osti.govnih.gov. Erythritol dicarbonate, derived from this compound (2,2'-bioxirane), is a "highly reactive" intermediate that facilitates "isocyanate-free tailoring and melt-processing" of PHU materials nih.gov. These PHUs can be engineered to exhibit a range of properties, from rigid thermoplastics to flexible thermoplastic elastomers, depending on the diamine structures and copolymer compositions used nih.gov. Furthermore, phosphorylated anhydro erythritol, a derivative synthesized from erythritol, has been successfully incorporated into cellulose (B213188) esters to develop bio-based flame retardants chemwhat.com.
Future directions in advanced materials development include:
Novel Bio-based Polymers : Expanding the scope of PHUs to include new diamine structures or other co-monomers to achieve enhanced mechanical, thermal, or barrier properties.
Epoxy Resins and Coatings : Utilizing this compound as a bio-based alternative to conventional petroleum-derived epoxy monomers in the formulation of high-performance resins, adhesives, and protective coatings. Its diepoxide structure is ideal for cross-linking applications.
Composites and Nanocomposites : Developing bio-based composites by incorporating this compound-derived polymers as matrices with natural fibers or nanocellulose, aiming for improved strength-to-weight ratios and biodegradability.
Functional Materials : Exploring its use in the synthesis of porous materials, hydrogels, or smart materials that respond to external stimuli, by leveraging its unique structural features and the potential for diverse functionalization.
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A comprehensive understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization of its synthesis and derivatization pathways. While computational studies have been applied to understand the nucleation behavior of erythritol nih.gov and general reaction mechanisms like CuAAC reactions rsc.orgbeilstein-journals.org, specific in-depth mechanistic studies on this compound (1,2:3,4-diepoxybutane) are an area ripe for future exploration.
Integrated experimental and computational approaches will be vital for:
Reaction Pathway Elucidation : Employing advanced spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) in conjunction with quantum chemical calculations (e.g., Density Functional Theory, DFT) to map out reaction pathways, identify intermediates, and determine transition states for key transformations, such as the reaction with CO2 to form dicarbonates.
Catalyst Design : Using computational modeling to predict and design novel catalysts that can enhance the selectivity and efficiency of this compound synthesis and its subsequent derivatizations, particularly for ring-opening polymerizations.
Structure-Property Relationships : Conducting molecular dynamics simulations to understand the behavior of this compound-derived polymers at the molecular level, correlating their microscopic structures with macroscopic properties (e.g., thermal stability, mechanical strength, biodegradability).
Stereochemical Control : Investigating the stereochemical aspects of its reactions, given that 1,2:3,4-diepoxybutane exists in different stereoisomeric forms wikipedia.org. Computational studies can provide insights into controlling stereoselectivity in synthetic routes and derivatizations.
This integrated approach will not only optimize existing processes but also pave the way for the discovery of entirely new chemical behaviors and applications for this promising bio-based building block.
Q & A
Q. What are the established methodologies for synthesizing erythritol anhydride in laboratory settings?
this compound can be synthesized via acid-catalyzed dehydration of erythritol. A common approach involves using acetic anhydride as both a solvent and catalyst. For example, in microbial synthesis, Yarrowia lipolytica strains have been employed to produce erythritol from glycerol, followed by acetylation with acetic anhydride. The reaction conditions (e.g., molar ratios, temperature) must be optimized to minimize side products like mannitol or arabitol derivatives . Gas chromatography (GC) with a cyanopropyl polysilphenylene-siloxane column and spectroscopic methods (IR, ¹H NMR) are critical for verifying product purity .
Q. How can researchers characterize the structural and functional properties of this compound?
- Chromatography : GC with flame ionization detection (FID) is standard for quantifying this compound and its derivatives. Retention times are compared against commercial standards (e.g., erythritol acetate) .
- Spectroscopy : IR spectroscopy identifies anhydride-specific carbonyl stretches (~1,800 cm⁻¹), while ¹H NMR confirms the absence of hydroxyl groups and presence of cyclic ether linkages .
- Thermal Analysis : Differential scanning calorimetry (DSC) can assess thermal stability, crucial for applications in polymer chemistry .
Q. What are the standard analytical protocols for quantifying this compound in complex mixtures?
Use internal standards (e.g., deuterated erythritol) in GC or LC-MS to account for matrix effects. For mixtures containing multiple anhydrides (e.g., maleic or trimellitic anhydride), principal component analysis (PCA) or ratio enhancement techniques help resolve overlapping spectral peaks .
Advanced Research Questions
Q. What experimental design strategies improve catalytic efficiency in this compound hydrogenolysis?
Hydrogenolysis of this compound to value-added chemicals like 1,4-butanediol (1,4-BuD) requires bifunctional catalysts (e.g., Ir–ReOx/SiO₂). Key parameters include:
- Catalyst Loading : Optimize metal-support interactions to enhance oxygen removal selectivity .
- Reaction Conditions : Lower H₂ consumption (≤50%) compared to succinic acid pathways, but yields remain limited (~25%) due to competing dehydration pathways. Kinetic modeling and in situ FTIR can identify rate-limiting steps .
Q. How can this compound be integrated into pH-responsive copolymer systems for biomedical applications?
Erythritol’s hydroxyl groups enable covalent bonding with maleic anhydride to form pH-sensitive copolymers. For example:
- Drug Delivery : Maleic anhydride-erythritol copolymers exhibit pH-dependent swelling, enabling controlled release of coenzyme A. Synthesis involves free-radical polymerization with temperature-sensitive monomers (e.g., N-isopropylacrylamide) .
- Characterization : Dynamic light scattering (DLS) and zeta potential measurements assess particle stability under physiological pH gradients .
Q. What statistical methods address data contradictions in this compound yield optimization studies?
- Pre-Analysis Plans : Define data inclusion/exclusion criteria (e.g., outlier thresholds for GC peak areas) and sensitivity analyses to test robustness of yield calculations .
- Multivariate Analysis : Partial least squares regression (PLSR) correlates reaction variables (e.g., temperature, catalyst type) with yield outcomes, resolving conflicting results from small-sample studies .
Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?
- Protocol Standardization : Document reaction conditions (e.g., lyophilization parameters, acetic anhydride purity) in supplemental materials .
- Inter-Laboratory Validation : Share raw data (e.g., GC chromatograms, NMR spectra) via repositories like Zenodo to enable cross-validation .
Methodological Resources
- Experimental Design : Follow guidelines for pre-registering hypotheses and statistical plans to mitigate bias .
- Data Reporting : Use the Beilstein Journal of Organic Chemistry’s template for detailed methods and supplementary information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
